CGP 37849

Description

Historical Perspectives on Excitatory Amino Acid Receptor Antagonists

The journey to understanding compounds like CGP 37849 began with the identification of glutamate (B1630785) as the principal excitatory neurotransmitter in the mammalian CNS. The subsequent discovery that excessive glutamate stimulation could lead to neuronal damage and death—a phenomenon termed "excitotoxicity"—sparked a new direction in neuropharmacology. nih.govwikipedia.org This led to the hypothesis that antagonizing excitatory amino acid (EAA) receptors could be a viable neuroprotective strategy. nih.gov

Early research in the 1980s focused on differentiating the various subtypes of glutamate receptors. nih.gov The ionotropic glutamate receptors were broadly classified into two main families: the NMDA receptors and the non-NMDA receptors (comprising AMPA and kainate receptors). nih.gov The NMDA receptor, with its unique properties, became a primary target for drug development.

The initial drive was to create antagonists that could mitigate the neuronal damage seen in acute neurological events like stroke and traumatic brain injury, where massive glutamate release occurs. wikipedia.org This led to the development of different classes of NMDA receptor antagonists, each targeting a distinct site on the complex receptor protein. These include:

Competitive antagonists , which bind to the same site as the neurotransmitter glutamate.

Non-competitive antagonists (or channel blockers), like phencyclidine (PCP) and ketamine, which block the ion channel from within. nih.govyoutube.com

Glycine (B1666218) site antagonists , which target the co-agonist binding site necessary for receptor activation. wikipedia.org

This historical development paved the way for the synthesis of more refined and selective compounds, such as this compound, which offered the advantage of oral bioavailability and competitive antagonism. nih.gov

Rationale for Targeting Glutamatergic Systems in Central Nervous System Disorders

The glutamatergic system is fundamental to a vast array of normal physiological processes, including synaptic plasticity, learning, and memory. nih.gov However, its overactivity is a central pathological mechanism in numerous CNS disorders. nih.govmdpi.com The concept of excitotoxicity provides the core rationale for developing glutamate receptor antagonists.

This pathological process unfolds when there is an excessive concentration of glutamate in the synaptic cleft. wikipedia.orgmdpi.com This can result from events like ischemia, where energy failure leads to the reversal of glutamate transporters, causing them to release glutamate into the extracellular space. wikipedia.org The overstimulation of glutamate receptors, particularly NMDA receptors, leads to a massive and prolonged influx of calcium ions (Ca²⁺) into the neuron. nih.gov

This intracellular calcium overload triggers a cascade of neurotoxic events:

Activation of enzymes like proteases, phospholipases, and endonucleases that degrade critical cellular components. wikipedia.org

Mitochondrial dysfunction, leading to energy failure and the production of damaging reactive oxygen species (oxidative stress). mdpi.com

Eventual cell death through apoptosis or necrosis. mdpi.com

This excitotoxic mechanism is a recognized contributor to neuronal injury in a wide spectrum of conditions, including:

Acute insults: Stroke and traumatic brain injury. wikipedia.org

Chronic neurodegenerative diseases: Alzheimer's disease, Parkinson's disease, and Huntington's disease. wikipedia.org

Epilepsy: Where excessive synchronous neuronal firing is a hallmark. nih.gov

Psychiatric disorders: Dysregulation of glutamate is also implicated in conditions like major depression and schizophrenia. nih.govnih.govjmu.edu

Therefore, by blocking NMDA receptors, compounds like this compound were investigated for their potential to interrupt this destructive cascade and offer neuroprotection.

Positioning of this compound within the Landscape of Glutamate Receptor Modulators

This compound is specifically classified as a competitive NMDA receptor antagonist . nih.govnih.gov This defines its mechanism of action: it directly competes with glutamate for binding at the glutamate recognition site on the NMDA receptor. wikipedia.org When this compound occupies this site, it prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of ions.

This mechanism distinguishes it from other classes of NMDA receptor antagonists. The effects of a competitive antagonist can, in theory, be overcome by a sufficiently high concentration of the agonist (glutamate). youtube.com This contrasts with non-competitive antagonists, which bind to a different (allosteric) site or block the ion channel itself, and their action cannot be surmounted by increasing agonist concentration. youtube.comnumberanalytics.com

Table 1: Comparison of NMDA Receptor Antagonist Classes

| Class | Mechanism of Action | Example Compounds |

|---|---|---|

| Competitive Antagonists | Bind to the glutamate binding site, preventing agonist binding. | This compound , AP5, Selfotel |

| Uncompetitive Antagonists (Channel Blockers) | Bind to a site within the open ion channel, blocking ion flow. | Memantine, Ketamine, MK-801 (Dizocilpine) |

| Non-competitive Antagonists | Bind to an allosteric site to prevent receptor activation. | Ifenprodil |

| Glycine Site Antagonists | Block the binding of the co-agonist glycine or D-serine. | 7-Chlorokynurenic acid |

This table is based on information from references wikipedia.orgwikipedia.orgnih.gov.

Pharmacological studies have detailed the specific profile of this compound. Research demonstrated that it potently and selectively inhibits NMDA-mediated responses both in vitro and in vivo without significantly affecting AMPA or kainate receptors. nih.govpatsnap.com A key feature highlighted in early research was its efficacy following oral administration, a significant advantage for experimental and potential therapeutic use over compounds that required direct injection into the brain. nih.gov

Table 2: Selected Research Findings for this compound

| Research Area | Finding | Reference |

|---|---|---|

| Receptor Binding | Potently and competitively inhibited NMDA-sensitive L-[³H]-glutamate binding with a Ki of 220 nM. | nih.govpatsnap.com |

| Electrophysiology (in vitro) | Selectively and reversibly antagonized NMDA-evoked increases in the firing rate of CA1 pyramidal cells in hippocampal slices. | nih.govpatsnap.com |

| Electrophysiology (in vivo) | Following oral administration to rats, selectively blocked neuronal firing induced by iontophoretically-applied NMDA. | nih.govpatsnap.com |

| Anticonvulsant Activity | Suppressed maximal electroshock-induced seizures in mice and rats after oral administration. | nih.gov |

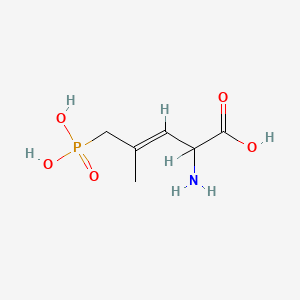

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYHNCZIGYIOGJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873634 | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-31-0, 137424-81-8 | |

| Record name | CGP-37849 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGP-37849 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Cgp 37849

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

NMDA receptors are integral membrane proteins vital for excitatory synaptic transmission and plasticity in the central nervous system. They typically form a tetrameric structure, commonly composed of two GluN1 subunits and two GluN2 or GluN3 subunits. abcam.com These receptors are activated by the binding of both glutamate (B1630785) (or aspartate) and a co-agonist (glycine or D-serine), and their ion channel is subject to a voltage-dependent block by magnesium ions. abcam.comwikipedia.org

Competitive Antagonism at the Glutamate Recognition Site

CGP 37849 functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. wikipedia.orgnih.govmedchemexpress.comwikipedia.orgnih.gov This means that this compound competes with the endogenous agonist, glutamate, for binding to the same site on the receptor. By occupying this site, this compound prevents glutamate from binding and activating the receptor, thereby inhibiting the downstream signaling events. Studies have shown that this competitive inhibition is a key aspect of its pharmacological profile. nih.govnih.govnih.gov

Quantitative Binding Affinity and Displacement Studies

Radioligand binding experiments have been instrumental in quantifying the binding affinity of this compound to the NMDA receptor. This compound has been shown to potently and competitively inhibit the binding of NMDA-sensitive L-[3H]-glutamate to postsynaptic density fractions from rat brain. nih.govmedchemexpress.comnih.govpatsnap.com

Detailed studies using [3H]-CPP (3-(+/-)-2-carboxypiperazin-4-yl)propyl-1-phosphonate), a selective NMDA receptor antagonist, have further characterized the binding of this compound. This compound inhibits the binding of [3H]-CPP with a reported Ki value of 35 nM. nih.govmedchemexpress.comnih.govtocris.comfishersci.nl This indicates a high affinity for the NMDA receptor binding site. Comparative studies have demonstrated that this compound is significantly more potent in inhibiting [3H]-CPP binding than other antagonists such as CGS 19755, CPP, and D-AP5. nih.govnih.gov The inhibitory activity is specifically associated with the trans configuration and the D-stereoisomer of the molecule. nih.govnih.gov

The following table summarizes some key binding affinity data:

| Radioligand | Target | Species | Tissue Fraction | Ki (nM) | Reference |

| L-[3H]-glutamate | NMDA-sensitive | Rat | Postsynaptic Density | 220 | nih.govmedchemexpress.comnih.gov |

| [3H]-CPP | NMDA receptor | Rat | Not specified | 35 | nih.govmedchemexpress.comnih.govtocris.comfishersci.nl |

This compound has shown weak or no activity at a variety of other receptor binding sites, highlighting its selectivity for the NMDA receptor. nih.govnih.gov Furthermore, it does not inhibit the uptake of L-[3H]-glutamate into synaptosomes and has no effect on the release of endogenous glutamate from hippocampal slices, indicating that its primary action is at the receptor level rather than on glutamate transport or release. nih.govnih.gov

Electrophysiological Profiles of this compound Action

Electrophysiological studies provide direct evidence of how this compound affects neuronal activity and synaptic transmission mediated by NMDA receptors.

Selective Antagonism of NMDA-Evoked Neuronal Excitability

In vitro studies using hippocampal slices have demonstrated that this compound selectively and reversibly antagonizes increases in CA1 pyramidal cell firing rate evoked by NMDA application. nih.govmedchemexpress.comnih.gov This indicates that this compound effectively blocks the excitatory effects of NMDA on these neurons. At concentrations up to 10 µM, this compound has been shown to suppress burst firing evoked in CA1 neurons by stimulation of Schaffer collateral-commissural fibers in slices bathed in low Mg2+ levels, without affecting the magnitude of the initial population spike. nih.govmedchemexpress.comnih.gov This suggests a specific effect on NMDA receptor-mediated components of synaptic responses. In vivo studies in rats have also shown that oral administration of this compound selectively blocks firing in hippocampal neurons induced by ionophoretically-applied NMDA, while not affecting responses to other excitatory amino acids like quisqualate or kainate, which primarily activate AMPA and kainate receptors. nih.govmedchemexpress.comnih.gov This further supports the selective action of this compound on NMDA receptors.

Effects on Synaptic Transmission and Long-Term Potentiation (LTP)

NMDA receptors play a critical role in synaptic plasticity, including the induction of long-term potentiation (LTP), a cellular model of learning and memory. abcam.comtocris.comnih.gov Studies have investigated the effects of this compound and its ethyl ester, CGP 39551, on synaptic transmission and LTP. CGP 39551, which is a prodrug of this compound, has been shown to attenuate the population spike and excitatory postsynaptic potential (EPSP) amplitude in the dentate gyrus and prevent the induction of LTP. nih.gov This is consistent with the understanding that NMDA receptor activation is crucial for initiating the processes leading to LTP. The reduction in EPSP amplitude produced by CGP 39551 was observed mainly in non-potentiated synaptic populations, suggesting a differential effect on synaptic states. nih.gov While the direct effects of this compound on LTP induction are strongly implied by its action on NMDA receptors, studies using its prodrug provide evidence for the impact of NMDA receptor blockade by this class of compounds on synaptic plasticity. nih.govnih.gov Blocking NMDA receptors with antagonists like this compound can impair the induction of LTP, highlighting the receptor's essential role in this form of synaptic plasticity. nih.gov

Modulation of Burst Firing Activity in Low Magnesium Environments.

Research using in vitro hippocampal slices has investigated the effects of this compound on neuronal activity, particularly in conditions designed to enhance NMDA receptor activity, such as low magnesium environments. In slices bathed in medium containing low Mg²⁺ levels, concentrations of this compound up to 10 µM suppressed burst firing evoked in CA1 neurons by stimulation of Schaffer collateral-commissural fibers. nih.govnih.gov This suppression occurred without affecting the magnitude of the initial population spike. nih.govnih.gov This finding suggests that this compound can modulate pathological hyperexcitability, which is often associated with excessive NMDA receptor activation when the physiological Mg²⁺ block is reduced. mdpi.comresearchgate.net Low extracellular magnesium is associated with seizure-like discharges in the brain due to the unblocking of NMDARs. mdpi.com

Interactions with Other Neurotransmitter Receptors

Beyond its primary action at the NMDA receptor, the interaction profile of this compound with other neurotransmitter receptors has been assessed to understand its selectivity.

Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Antagonism.

Some sources indicate that this compound is researched as a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). ontosight.ai It is suggested to selectively bind to mGluR5 receptors, thereby inhibiting their activity and modulating glutamatergic transmission. ontosight.ai This antagonism is proposed to have potential therapeutic implications in conditions where excessive glutamate release or inappropriate mGluR5 activation is involved. ontosight.ai However, other research primarily characterizes this compound as a competitive NMDA receptor antagonist. nih.govnih.govabcam.comtocris.commedchemexpress.com

Absence of Significant Activity at Non-NMDA Ionotropic Glutamate Receptors (e.g., Quisqualate, Kainate).

Studies have consistently shown that this compound exhibits weak or no significant activity at non-NMDA ionotropic glutamate receptors, such as those activated by quisqualate and kainate. nih.govnih.govwikipedia.org In vivo studies in rats demonstrated that oral administration of this compound selectively blocked firing in hippocampal neurons induced by ionophoretically applied NMDA, without affecting the responses to quisqualate or kainate. nih.govnih.gov This indicates a selective action at the NMDA receptor over AMPA and kainate receptors.

Quisqualic acid is an agonist of AMPA, kainate, and group I metabotropic glutamate receptors wikipedia.orgwikiwand.com, while kainic acid is a potent agonist for kainate receptors wikipedia.orgmybiosource.com. The lack of significant activity of this compound at these receptors underscores its selectivity for the NMDA subtype among ionotropic glutamate receptors.

Broad Receptor Selectivity Assessment.

Detailed Research Findings:

Research has provided quantitative data on the binding affinity of this compound to the NMDA receptor. The Ki value for the inhibition of NMDA-sensitive L-[3H]-glutamate binding to postsynaptic density fractions from rat brain is reported as 220 nM. nih.govnih.gov For the displacement of [3H]-CPP binding, the Ki is 35 nM. nih.govnih.govabcam.comtocris.commedchemexpress.com These values highlight the potency of this compound as an NMDA receptor antagonist.

| Binding Target | Ligand | Ki (nM) | Species | Tissue/Preparation | Reference |

| NMDA Receptor (Glutamate Binding Site) | L-[3H]-glutamate | 220 | Rat | Postsynaptic Density (PSD) | nih.govnih.gov |

| NMDA Receptor (Competitive Antagonist Site) | [3H]-CPP | 35 | Rat | Brain | nih.govnih.govabcam.comtocris.commedchemexpress.com |

| Other 18 Receptor Binding Sites | Various (not specified) | Weak/Inactive | - | - | nih.govnih.gov |

The suppression of burst firing in low magnesium conditions by this compound in hippocampal slices further illustrates its functional antagonism of the NMDA receptor in a hyperexcitable state. nih.govnih.gov

Preclinical Efficacy of Cgp 37849 in Neurological and Psychiatric Models

Anticonvulsant Properties

Studies in rodents have demonstrated that CGP 37849 possesses anticonvulsant properties. medchemexpress.comchembk.comwikipedia.orgtocris.comnih.govcuni.cz

This compound has shown efficacy in suppressing seizures in various animal models, including maximal electroshock (MES)-induced seizures in mice and rats. medchemexpress.comchembk.comnih.govnih.govresearchgate.net In the MES model, this compound suppressed seizures with ED50 values ranging from 8 to 22 mg/kg after oral administration and 0.4 to 2.4 mg/kg after intravenous and intraperitoneal injection. nih.gov

In the amygdala-kindling model, which is considered a model for complex partial and secondarily generalized seizures, this compound showed weak anticonvulsant effects in fully kindled rats and did not increase the focal seizure threshold. nih.govnih.gov However, it did delay the development of kindling in rats at certain doses. nih.gov

Data on the efficacy of this compound in seizure models:

| Seizure Model | Species | Administration Route | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mice | Oral | 21 | medchemexpress.comchembk.com |

| Maximal Electroshock (MES) | Mice | Oral | 8-22 | nih.govresearchgate.net |

| Maximal Electroshock (MES) | Rats | Oral | 8-22 | nih.gov |

| Maximal Electroshock (MES) | Mice | i.v. / i.p. | 0.4-2.4 | nih.gov |

| Maximal Electroshock (MES) | Rats | i.v. / i.p. | 0.4-2.4 | nih.gov |

| Amygdala Kindling (fully kindled) | Rats | i.p. | Weak effect | nih.govnih.gov |

| Amygdala Kindling (development) | Rats | Oral | Delayed | nih.gov |

When compared to other NMDA receptor antagonists, this compound and its ethyl ester CGP 39551 were found to be potent, orally active anticonvulsants in rodents. nih.govnih.govnih.gov CGP 39551 was generally more potent than this compound after oral administration but less potent after intravenous or intraperitoneal treatment in suppressing electroshock-induced seizures. nih.gov

In the amygdala-kindling model, this compound, CGP 39551, and the noncompetitive NMDA receptor antagonist MK-801 exerted only weak anticonvulsant effects in fully kindled rats, in contrast to carbamazepine (B1668303), a major antiepileptic drug. nih.gov

This compound has also been shown to enhance the anticonvulsant activity of conventional antiepileptic drugs like valproate against maximal electroshock-induced convulsions in mice. nih.govpsu.eduif-pan.krakow.pl This potentiation of valproate's protective activity was observed at doses of this compound that did not influence valproate plasma levels, suggesting a pharmacodynamic interaction. nih.gov this compound also enhanced the protective activity of carbamazepine against electroconvulsions. psu.edu

Neuroprotective Effects in Excitotoxic Conditions

Excitotoxicity, often mediated by excessive glutamate (B1630785) activating NMDA receptors, is implicated in neuronal damage in various neurological conditions, including ischemic brain injury. mdpi.com As an NMDA receptor antagonist, this compound has been investigated for its neuroprotective potential. wikipedia.orgcuni.cznih.govcapes.gov.br

This compound has demonstrated neuroprotective effects in models of ischemic brain damage. It has been shown to protect against quinolinic acid-induced lesions in the rat striatum. nih.govuni-stuttgart.deresearchgate.netnih.govjneurosci.org Quinolinic acid, an NMDA receptor agonist, causes degeneration of neurons. nih.gov Systemic or intrastriatal administration of this compound prevented this damage in a dose-dependent manner. nih.gov

In models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCA-O), this compound has also shown neuroprotective activity. pnas.orgnih.gov Its effects in reducing lesion size in models of permanent focal ischemia were comparable to those of other NMDA receptor antagonists like MK-801 in similar models. pnas.org

Studies have investigated the effectiveness of this compound when administered at different times after an excitotoxic insult. When injected intrastriatally after quinolinic acid administration, this compound was protective over the entire period studied (0.5-2 hours post-insult). nih.gov Systemic administration of the D-enantiomer of this compound, CGP 40116, protected neurons against quinolinic acid even when administered up to 6 hours after quinolinic acid. nih.gov

In the quinolinic acid lesion model, this compound demonstrated differential protective effects on different neuronal populations. When administered systemically up to 6 hours post-quinolinic acid, this compound reduced degeneration of cholinergic neurons significantly throughout the entire post-insult period. nih.gov However, GABAergic neurons were protected only when the drug was administered 2 hours or earlier post-quinolinic acid. nih.gov

Anxiolytic-Like and Antidepressant-Like Activities

Studies have investigated the effects of this compound on behaviors associated with anxiety and depression in animal models, highlighting its potential as a psychotherapeutic agent.

Behavioral Descriptors in Animal Models of Depression (e.g., Forced Swim Test, Chronic Mild Stress)

This compound has demonstrated antidepressant-like effects in animal models such as the forced swim test wikipedia.org. This behavioral test is commonly used to assess the efficacy of antidepressant compounds by measuring the duration of immobility in rodents, with reduced immobility suggesting antidepressant activity. Research indicates that this compound can influence behavioral descriptors in this paradigm fishersci.caamericanelements.comwikipedia.orgfishersci.cafishersci.cathermofisher.com.

Anxiolytic-Like Effects in Behavioral Paradigms

In addition to its effects in depression models, this compound has shown anxiolytic-like effects wikipedia.org. These effects have been observed in behavioral paradigms designed to assess anxiety, including the elevated plus-maze and the light/dark box tests guidetopharmacology.org. In the elevated plus-maze, anxiolytic compounds typically increase the time spent in the open arms, while in the light/dark box, they increase the time spent in the brightly lit compartment.

Synergistic Interactions with Conventional Antidepressants and Adenosine (B11128) Receptor Antagonists

Further research has explored the interactions of this compound with other pharmacological agents. Studies indicate that this compound can exhibit synergistic interactions with conventional antidepressants, such as imipramine, fluoxetine, and citalopram, in animal models of depression americanelements.comwikipedia.orgfishersci.cafishersci.cathermofisher.com. Synergy has also been observed with adenosine receptor antagonists, including DPCPX and CPT fishersci.caamericanelements.comwikipedia.orgfishersci.cafishersci.cathermofisher.com. These findings suggest that combining this compound with other agents might enhance therapeutic outcomes.

The following table summarizes some observed behavioral effects of this compound and its interactions in depression and anxiety models:

| Behavioral Model | This compound Effect | Synergistic Interaction With |

| Forced Swim Test | Antidepressant-like (reduced immobility) wikipedia.org | Conventional Antidepressants americanelements.comwikipedia.orgfishersci.cafishersci.cathermofisher.com, Adenosine Receptor Antagonists fishersci.caamericanelements.comwikipedia.orgfishersci.cafishersci.cathermofisher.com |

| Elevated Plus-Maze | Anxiolytic-like guidetopharmacology.org | Not specified in provided snippets |

| Light/Dark Box | Anxiolytic-like guidetopharmacology.org | Not specified in provided snippets |

Impact on Motor Function and Catalepsy

The impact of this compound on motor function, particularly in the context of neuroleptic-induced catalepsy and interactions with AMPA receptor antagonists, has also been investigated.

Reversal of Neuroleptic-Induced Catalepsy

Neuroleptic-induced catalepsy is a motor side effect associated with some antipsychotic medications, characterized by a state of immobility. Preclinical studies have shown that this compound is capable of reversing catalepsy induced by haloperidol (B65202), a typical antipsychotic uni.lu. This finding suggests a potential role for this compound in mitigating motor deficits associated with certain pharmacological treatments.

Interactions with AMPA Receptor Antagonists on Motor Behavior

Research has also explored the interactions between this compound and AMPA receptor antagonists, such as NBQX, on motor behavior uni.lu. These studies aim to understand the complex interplay between NMDA and AMPA receptor systems in regulating motor function. The nature of these interactions can provide insights into potential combination therapies or the mechanisms underlying motor control.

Assessment of Locomotor Activity Changes

Preclinical investigations into the effects of this compound, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, on locomotor activity have yielded varied findings depending on the species, experimental model, and administration parameters. Several studies have assessed how this compound influences spontaneous motor behavior and drug-induced hyperactivity in animal models relevant to neurological and psychiatric conditions.

In some experimental paradigms, this compound has been reported to not significantly affect spontaneous locomotor activity in rats and mice at doses that are effective in other behavioral tests, such as the forced swimming test or elevated plus-maze nih.govnih.govif-pan.krakow.pld-nb.infobibliomed.orgresearchgate.netnih.gov. For instance, studies evaluating the antidepressant-like effects of this compound in the forced swimming test in mice and rats indicated that active doses either did not alter or decreased locomotor activity if-pan.krakow.plnih.gov. Similarly, in studies examining anxiolytic-like effects using the elevated plus-maze test, this compound at effective doses did not induce changes in locomotor activity researchgate.net. Research investigating the effects of competitive and non-competitive NMDA receptor antagonists in spatial learning tasks also found that this compound did not influence locomotor activity during spontaneous alternation in rats, unlike dizocilpine (B47880) which increased locomotion nih.gov. Co-administration of this compound with caffeine (B1668208) also did not lead to increased spontaneous locomotor activity in mice d-nb.info.

Conversely, other studies have observed that this compound can increase locomotor activity, particularly at higher doses or under specific conditions. In male Albino-Swiss mice, this compound increased locomotor activity only at high doses scispace.com. A dose-dependent increase in locomotor activity was observed in rats following peripheral or local administration of this compound into brain regions such as the nucleus accumbens and caudateputamen nih.gov. This study also highlighted that motor disturbances could occur at doses lower than or similar to those that stimulated locomotor activity nih.gov. In kindled rats, this compound induced hyperlocomotion, which was attenuated by pretreatment with haloperidol and prazosin, suggesting involvement of dopaminergic and alpha-1 adrenergic systems nih.gov.

Furthermore, while repeated administration of this compound did not affect baseline locomotor activity in male Wistar rats, it was found to enhance d-amphetamine-induced hyperactivity nih.govscispace.com. The locomotor stimulatory effect of the non-competitive NMDA antagonist MK-801 was also shown to be antagonized by prior administration of CGP 40116, the active enantiomer of this compound psu.edu. This compound-induced locomotor hyperactivity in mice was attenuated by SL 82.0715, an antagonist acting at the polyamine site of the NMDA receptor complex scispace.com.

These findings collectively indicate that the impact of this compound on locomotor activity is not uniform and can vary based on the dose, animal model, and experimental context, sometimes showing no effect at behaviorally active doses in certain tests, while inducing increased activity or motor disturbances in others.

Stereochemical Considerations and Analog Development

Role of D-Stereoisomerism in Biological Activity (e.g., CGP 40116)

CGP 37849 is a racemic mixture, containing both L- and D-stereoisomers. nih.govnih.gov Research has demonstrated that the inhibitory activity at NMDA receptor recognition sites is primarily associated with the D-stereoisomer. nih.govnih.gov The D-stereoisomer of this compound is known as CGP 40116. jneurosci.orgnih.govicm.edu.plnih.govnih.gov Studies comparing the two enantiomers have consistently shown that CGP 40116 is the biologically active form and is significantly more potent than the L-stereoisomer (this compound, when considered as the racemate or the L-form specifically). jneurosci.orgnih.govicm.edu.plnih.govnih.gov This highlights the stereoselectivity of the NMDA receptor binding site, where the specific spatial orientation of the D-stereoisomer is crucial for effective interaction and antagonism. pnas.org

Comparative Pharmacological Profiles of this compound and Related Compounds (e.g., CGP 39551, CGP 40116)

The pharmacological profiles of this compound, its D-stereoisomer CGP 40116, and its ethyl ester prodrug CGP 39551 have been investigated to understand their relative potencies and characteristics as NMDA receptor antagonists. nih.govnih.govbenchchem.com

This compound is a potent and competitive NMDA receptor antagonist. nih.govnih.govrndsystems.combio-techne.comresearchgate.nettocris.compatsnap.com In radioligand binding experiments, this compound has been shown to inhibit NMDA-sensitive L-[3H]-glutamate binding with a Ki of 220 nM and the binding of [3H]-CPP with a Ki of 35 nM. nih.govnih.govrndsystems.combio-techne.comresearchgate.nettocris.compatsnap.com

CGP 40116, the D-stereoisomer, is recognized as the more biologically active enantiomer. jneurosci.orgnih.govicm.edu.plnih.govnih.gov Comparative studies indicate that CGP 40116 is more potent than the racemic this compound in various pharmacological assays. nih.gov For instance, in a drug discrimination procedure in rats, CGP 40116 completely substituted for ethanol's discriminative stimulus effects at lower doses (0.5-2.5 mg/kg) compared to this compound (1.25-5.0 mg/kg), which only partially substituted. nih.gov

CGP 39551 is the carboxyethyl ester prodrug of this compound. nih.govnih.govbenchchem.com Prodrugs are typically designed to improve properties like oral bioavailability or duration of action, being converted to the active form within the body. benchchem.com While CGP 39551 itself shows weaker activity at NMDA receptor recognition sites in vitro compared to this compound, it is converted to this compound in vivo. nih.govnih.gov In some in vivo models, CGP 39551 has demonstrated higher oral activity, such as in anticonvulsant assays. researchgate.netbenchchem.com However, in other in vivo tests like spontaneous alternation in mice, this compound showed effects while CGP 39551 did not, suggesting differences in their profiles depending on the specific behavioral or physiological endpoint being measured. if-pan.krakow.pl

Both this compound and CGP 39551 have been reported to be weak or inactive at a range of other receptor binding sites, suggesting a degree of selectivity for the NMDA receptor. nih.govnih.govresearchgate.net

Here is a summary of some comparative data:

| Compound | Description | NMDA Receptor Binding (Ki) | In vivo Activity Examples |

| This compound | Racemic mixture (DL-isomer) | 35 nM ([3H]-CPP binding) nih.govnih.govrndsystems.combio-techne.comtocris.compatsnap.com | Anticonvulsant, blocks NMDA-evoked firing nih.govnih.govrndsystems.combio-techne.comresearchgate.net |

| CGP 40116 | D-Stereoisomer of this compound | More potent than this compound nih.gov | Substitutes for ethanol (B145695) stimulus, neuroprotective jneurosci.orgnih.govnih.govnih.govoup.com |

| CGP 39551 | Ethyl ester prodrug of this compound | Weaker than this compound in vitro nih.govnih.govresearchgate.net | Converted to this compound in vivo, orally active anticonvulsant nih.govnih.govresearchgate.netbenchchem.com |

This table illustrates the differences in potency and characteristics among these related compounds, emphasizing the critical role of stereochemistry and prodrug design in their pharmacological profiles.

Research Methodologies Employed in Cgp 37849 Studies

In Vitro Experimental Paradigms

In vitro studies have been fundamental in elucidating the molecular and cellular targets of CGP 37849.

Radioligand binding assays have been instrumental in defining the receptor interaction profile of this compound. In these experiments, researchers use postsynaptic density (PSD) fractions isolated from rat brains. nih.gov These fractions are rich in neurotransmitter receptors, providing an ideal substrate for binding studies.

The research demonstrates that this compound is a potent and competitive inhibitor of NMDA-sensitive L-[3H]-glutamate binding. patsnap.com The inhibitory activity was found to be exclusively associated with the D-stereoisomer and the trans configuration of the molecule. nih.gov Further studies showed that this compound and its analogue, CGP 39551, were weak or inactive at 18 other receptor binding sites, highlighting their selectivity for the NMDA receptor. nih.gov

Interactive Table: Binding Affinity of this compound at NMDA Receptors This table summarizes the key binding affinity (Ki) values for this compound from radioligand binding assays using rat brain PSD fractions.

| Radioligand | Binding Type | Ki Value |

|---|---|---|

| L-[3H]-glutamate | Competitive | 220 nM |

| [3H]-CPP | Competitive | 35 nM |

Data sourced from references nih.govpatsnap.comrndsystems.com

Isolated Brain Slice Electrophysiology (e.g., Hippocampal Slices, Substantia Nigra, Spinal Cord)

Electrophysiological studies using isolated brain slices have provided direct evidence of the functional antagonism of NMDA receptors by this compound. nih.gov These experiments are conducted on various regions of the central nervous system.

Hippocampal Slices : In slices from the rat hippocampus, this compound selectively and reversibly antagonized the increases in CA1 pyramidal cell firing rates that are evoked by NMDA. nih.gov In experimental conditions designed to mimic synaptic hyperexcitability (low magnesium medium), this compound suppressed the burst firing of CA1 neurons without affecting the initial population spike. nih.gov

Substantia Nigra : Studies on slices of the substantia nigra, a key area for motor control, showed that NMDA excites dopaminergic cells in the pars compacta region. nih.govelifesciences.org This excitatory effect was selectively antagonized by this compound. nih.gov

Spinal Cord : In isolated spinal cord preparations, this compound was shown to antagonize synaptically elicited, physiological NMDA receptor responses. nih.gov

Across all these in vitro preparations, this compound was consistently found to be 5- to 10-fold more potent than the reference NMDA antagonist, DL-AP5. nih.gov The compound showed no significant effect on neuronal responses evoked by quisqualate and kainate, further confirming its selectivity for the NMDA receptor. nih.gov

To investigate the effects of this compound on neurotransmitter dynamics, researchers have used synaptosomal preparations. Synaptosomes are isolated, sealed nerve terminals that can be used to study neurotransmitter uptake and release.

Studies using rat brain synaptosomes revealed that this compound was inactive as an inhibitor of L-[3H]-glutamate uptake. nih.gov Furthermore, experiments on rat hippocampal slices demonstrated that this compound had no effect on the release of endogenous glutamate (B1630785) that was evoked by electrical field stimulation. nih.govpatsnap.com These findings indicate that the mechanism of action of this compound is not related to the modulation of glutamate transport or its presynaptic release. patsnap.com

In Vivo Animal Models

In vivo studies in animal models have been crucial for assessing the central nervous system effects and potential therapeutic applications of this compound following systemic administration.

Rodent models have been extensively used to evaluate the pharmacological properties of this compound, particularly its anticonvulsant activity.

Pharmacological Assessments : In anesthetized rats, oral administration of this compound selectively blocked the firing of hippocampal neurons induced by the direct application of NMDA, without affecting responses to quisqualate or kainate. nih.govnih.gov This confirmed that the compound is centrally active after oral administration. nih.gov

Behavioral Assessments : The most prominent behavioral effect observed in rodent models is its anticonvulsant activity. In both mice and rats, this compound effectively suppressed seizures induced by maximal electroshock (MES). nih.gov The compound was effective at doses below those that caused overt behavioral side effects. nih.gov In a rat kindling model of epilepsy, its ethyl ester prodrug, CGP 39551, delayed the development of kindling. nih.gov

Interactive Table: Anticonvulsant Potency (ED₅₀) of this compound in Rodents This table shows the median effective dose (ED₅₀) of this compound required to suppress maximal electroshock-induced seizures in mice and rats.

| Species | Administration Route | ED₅₀ (mg/kg) |

|---|---|---|

| Mouse | Oral (p.o.) | 8-22 |

| Rat | Oral (p.o.) | 8-22 |

| Mouse | Intravenous (i.v.) | 0.4-2.4 |

| Rat | Intravenous (i.v.) | 0.4-2.4 |

| Mouse | Intraperitoneal (i.p.) | 0.4-2.4 |

| Rat | Intraperitoneal (i.p.) | 0.4-2.4 |

Data sourced from reference nih.gov

Primate Models for Cognitive and Neuroprotective Evaluations (e.g., Rhesus Monkeys)

While primate models are a standard for the advanced evaluation of cognitive and neuroprotective effects of NMDA receptor antagonists, the reviewed scientific literature does not provide specific details on studies using this compound in these models. Research on other NMDA antagonists in primates has often focused on assessing potential neurotoxicity and cognitive impairment, but specific data for this compound in this context were not available in the consulted sources. wikipedia.org

Electrophysiological Recordings in Anaesthetized Animals

Electrophysiological studies have been fundamental in characterizing the selective action of this compound on NMDA receptors in living, anaesthetized animal models. nih.gov These in vivo experiments are crucial as they provide an objective measure of neurological function in a complex biological system, although it is recognized that the anaesthetic agents themselves can influence cortical brain activity. nih.gov

In studies involving anaesthetized rats, researchers have employed iontophoresis to directly apply neurotransmitters to specific neurons and record the resulting electrical activity. nih.govnih.gov This technique demonstrated that systemically administered this compound selectively blocks the excitatory firing of hippocampal pyramidal cells that is induced by the application of NMDA. nih.govnih.gov Notably, the compound did not affect neuronal responses to other excitatory amino acid receptor agonists, such as quisqualate or kainate, highlighting its specificity for the NMDA receptor. nih.govnih.gov

These recordings confirmed that this compound is centrally active and effectively antagonizes NMDA-evoked neuronal responses. nih.gov The compound was also shown to suppress burst firing in CA1 neurons without altering the initial population spike magnitude, further detailing its modulatory effects on synaptic transmission. nih.gov

| Brain Region | Technique | Effect of this compound | Specificity |

|---|---|---|---|

| Hippocampus (Pyramidal Cells) | Iontophoretic application of NMDA | Antagonized/blocked NMDA-induced neuronal firing. nih.govnih.gov | No effect on responses to quisqualate or kainate. nih.govnih.gov |

| Hippocampus (CA1 Neurons) | Stimulation of Schaffer collateral-commissural fibres | Suppressed burst firing. nih.gov | Did not affect the magnitude of the initial population spike. nih.gov |

Neuroanatomical and Histopathological Assessments

Investigations into the effects of this compound have extended to neuroanatomical and histopathological assessments to observe structural changes in the brain. These studies have revealed that antagonism of the NMDA receptor by competitive antagonists like this compound can lead to distinct morphological alterations in specific neuronal populations. nih.gov

One of the key findings is the induction of neuronal vacuolation. Four hours after administration, this compound was observed to cause vacuolation in cortical pyramidal neurons, specifically within the posterior cingulate cortex. nih.gov This finding indicates that blockade of the glutamate recognition site on the NMDA receptor complex can result in acute, visible structural changes within neurons. nih.gov

Furthermore, studies in developing rat pups have shown that NMDA receptor blockade with compounds including this compound can impact cell survival and death. nih.govcapes.gov.br In the dentate gyrus, a region crucial for memory formation, treatment resulted in an increased density of pyknotic (dying) cells and a corresponding decrease in the density of healthy cells. nih.govcapes.gov.br This suggests that NMDA receptor activity is vital for normal cell survival during critical periods of brain development. These treatments also led to gross morphological changes, where the infrapyramidal blade of the dentate gyrus became indistinguishable from the hilus in some cases. nih.gov

| Brain Region | Assessment | Observed Effect | Source |

|---|---|---|---|

| Posterior Cingulate Cortex | Cortical Neuronal Morphology | Vacuolation in pyramidal neurons. | nih.gov |

| Dentate Gyrus (developing rats) | Cell Death Assessment | Increased density of pyknotic cells. | nih.govcapes.gov.br |

| Dentate Gyrus (developing rats) | Cell Density Assessment | Decreased density of healthy cells. | nih.govcapes.gov.br |

| Dentate Gyrus (developing rats) | Gross Morphology | Infrapyramidal blade became indistinguishable from the hilus. | nih.gov |

Cerebral Glucose Metabolism Studies

To understand the functional consequences of NMDA receptor blockade by this compound, researchers have examined its effects on cerebral glucose metabolism. These studies provide a map of brain activity, as regions with higher metabolic rates are typically more active. nih.gov

Studies comparing competitive antagonists like this compound with uncompetitive antagonists such as dizocilpine (B47880) found that both classes of compounds can produce similar metabolic outcomes. nih.gov Specifically, administration of this compound was shown to cause a pattern of limbic glucose metabolism activation that was similar to the pattern observed after dizocilpine treatment. nih.gov This demonstrates that regardless of the specific site of interaction on the NMDA receptor complex (competitive at the glutamate site versus uncompetitive in the ion channel), the ultimate metabolic consequence in the limbic system can be the same. nih.gov This activation of limbic glucose metabolism correlates with the structural changes, such as vacuolation, observed in cortical regions. nih.gov

| Compound Class | Example Compound | Effect on Cerebral Glucose Metabolism |

| Competitive NMDA Antagonist | This compound | Caused a pattern of limbic glucose metabolism activation. nih.gov |

| Uncompetitive NMDA Antagonist | Dizocilpine | Caused a similar pattern of limbic glucose metabolism activation. nih.gov |

Challenges, Limitations, and Future Directions in Cgp 37849 Research

Balancing Therapeutic Efficacy with Potential Central Nervous System-Related Effects

A primary challenge in the development of CGP 37849 has been to separate its intended therapeutic actions, such as anticonvulsant properties, from a spectrum of dose-dependent CNS-related side effects. This balance is a critical hurdle for many NMDA receptor antagonists. nih.gov

Behavioral Syndromes (e.g., Ataxia, Locomotion, Stereotypies)

Preclinical studies have consistently shown that this compound can induce significant behavioral changes. Like other NMDA receptor antagonists, it has been associated with effects such as ataxia. wikipedia.org In studies using mice, high doses of this compound were observed to increase locomotor activity. This contrasts with its prodrug, CGP 39551, which tended to decrease motor activity. These effects highlight the compound's potent influence on motor control systems, a common side effect for this drug class that complicates its therapeutic application. wikipedia.org

Further research in monoamine-depleted mice revealed that while this compound alone did not alter locomotor activity, it produced significant hyperactivity when co-administered with clonidine (B47849). This suggests a complex interaction with dopaminergic pathways, as the effect was antagonized by haloperidol (B65202).

| Behavioral Parameter | Observation | Context | Reference |

|---|---|---|---|

| Locomotion | Increased activity | Observed at high doses in mice | wikipedia.org |

| Ataxia | Commonly associated with NMDA receptor antagonists | General class effect | wikipedia.org |

| Antiakinetic Effect | Produced distinct hyperactivity when combined with clonidine in monoamine-depleted mice | Interaction with dopamine (B1211576) system | wikipedia.org |

Cortical Neuronal Vacuolation and Metabolic Activation

A significant morphological concern associated with NMDA receptor antagonists is the induction of neuronal vacuolation. Research has demonstrated that this compound can cause vacuolation in cortical pyramidal neurons, specifically in the posterior cingulate cortex, four hours after administration. This structural change is accompanied by a pattern of limbic glucose metabolism activation that is similar to the effects seen with the uncompetitive antagonist dizocilpine (B47880) (MK-801). These findings indicate that both competitive and uncompetitive antagonists can produce the same ultimate structural and metabolic consequences through NMDA receptor blockade. However, comparisons suggest that the therapeutic window—weighing neuroprotection against vacuolation—may be greater for competitive antagonists like this compound than for uncompetitive ones.

Implications for Cognitive Function and Memory

The role of NMDA receptors in learning and memory is well-established, and interference with their function is expected to have cognitive consequences. Studies in rats have shown that systemic administration of this compound impairs performance in both working memory and reference memory tasks. nih.gov The compound was found to attenuate accuracy across multiple tests, leading researchers to suggest that the observed cognitive deficits could be confounded by underlying sensorimotor effects. nih.gov

Further investigation into its impact on a delayed matching-to-sample working memory task revealed that the impairment caused by this compound was non-specific. This suggests that its effects are not solely attributable to the blockade of hippocampal long-term potentiation (LTP) but likely result from interference with a broader range of neural structures and mechanisms involved in memory and motor performance.

Translational Research Hurdles and Clinical Development Status

Despite promising anticonvulsant activity and oral bioavailability in rodent models, the development of this compound was ultimately halted. nih.gov The primary hurdle for its translation to clinical use was the narrow therapeutic window between efficacy and the onset of significant CNS side effects, including the psychotomimetic and neurotoxic effects common to NMDA antagonists. wikipedia.org While it showed potential for treating conditions like epilepsy and ischemic brain damage, the challenge of managing its impact on behavior, cognition, and neuronal integrity proved insurmountable. nih.gov The global research and development status for this compound is listed as discontinued.

Advanced Mechanistic Elucidation of NMDA Receptor Subunit Specificity

This compound acts as a potent and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. nih.gov In vitro and in vivo studies have confirmed its selectivity for the NMDA receptor complex over other ionotropic glutamate receptors, such as those for quisqualate and kainate. nih.govpatsnap.com It competitively inhibits NMDA-sensitive L-[3H]-glutamate binding with a high degree of potency. nih.gov

However, a significant limitation in the current body of research is the lack of detailed characterization of its specificity for different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D). The development of antagonists selective for specific GluN2 subunits is a major goal in modern pharmacology to achieve more targeted therapeutic effects with fewer side effects. unimi.itmdpi.com Research has shown that different subunits can mediate distinct physiological and pathological processes, such as the roles of GluN2A and GluN2B in synaptic plasticity and excitotoxicity. nih.govu-tokyo.ac.jpresearchgate.net The precise interaction of this compound with these specific subunits is not well-documented in available literature, representing a gap in the mechanistic understanding of the compound.

Investigation of Polypharmacological Approaches Combining this compound with Other Agents

To potentially mitigate side effects and enhance therapeutic efficacy, some research has explored combining this compound with other neuroactive agents. This polypharmacological approach aims to modulate multiple targets simultaneously. One line of investigation studied its interaction with the dopamine system. In monoamine-depleted mice, this compound was administered with agents like the α2-adrenergic agonist clonidine, the dopamine receptor antagonist haloperidol, the dopamine agonist apomorphine, and L-DOPA. The results indicated that this compound may act through an indirect activation of the dopamine system, showcasing a clear interplay between the glutamatergic and dopaminergic systems. This suggests that co-administration with dopaminergic agents could modulate its behavioral effects.

Development of Refined Preclinical Models to Predict Clinical Outcomes

The journey of a potential therapeutic agent from laboratory discovery to clinical application is heavily reliant on the predictive power of its preclinical models. For the N-methyl-D-aspartate (NMDA) receptor antagonist this compound, preclinical studies in the 1990s successfully demonstrated its potent and competitive antagonist activity, oral availability, and efficacy in various animal models of neurological conditions. nih.govnih.gov However, the broader clinical development of NMDA receptor antagonists has been fraught with challenges, often due to a disconnect between promising preclinical data and outcomes in human trials. nih.govwikipedia.org This highlights a critical need for the development and utilization of more refined preclinical models that can more accurately predict clinical efficacy and potential liabilities for compounds like this compound.

Initial research on this compound utilized a range of established in vitro and in vivo models that were standard for assessing neuroprotective and anticonvulsant agents. In vitro electrophysiological studies on rat hippocampal slices, for instance, confirmed that this compound selectively antagonized NMDA-evoked neuronal firing. nih.govnih.gov In vivo models further established its potential, showing it could suppress maximal electroshock-induced seizures in mice and rats. nih.govpatsnap.com

Despite these positive findings, these traditional models possess inherent limitations. While effective at demonstrating target engagement and a desired physiological effect, such as seizure suppression, they often fail to replicate the complex pathophysiology of human neurological disorders. nih.gov A significant challenge observed in preclinical testing of this compound was the potential for sensorimotor effects to interfere with the assessment of cognitive functions, making it difficult to determine if observed deficits in memory tasks were due to memory impairment itself or a consequence of the drug's impact on motor performance. nih.gov This confounding factor is a classic example of how a simple animal model may not adequately parse the complex effects of a compound on the central nervous system.

Furthermore, many NMDA receptor antagonists that show success in preclinical models ultimately fail in clinical trials due to intolerable side effects, such as psychotomimetic symptoms, which are not easily predicted by standard rodent models. wikipedia.org The fundamental role of NMDA receptors in normal physiological brain function means that blocking them can lead to widespread, undesirable effects. nih.gov

Interactive Table: Summary of Traditional Preclinical Models for this compound

| Preclinical Model | Organism/System | Key Finding for this compound | Reference |

|---|---|---|---|

| Radioligand Binding Assay | Rat Brain Postsynaptic Density Fractions | Potently and competitively inhibited NMDA-sensitive L-[3H]-glutamate binding. | nih.govpatsnap.com |

| Hippocampal Slice Electrophysiology | Rat | Selectively and reversibly antagonized NMDA-evoked increases in CA1 pyramidal cell firing. | nih.govpatsnap.com |

| Maximal Electroshock Seizure Test | Mouse & Rat | Demonstrated potent, orally active anticonvulsant properties. | nih.gov |

| NMDA-induced Neuronal Firing | Rat (in vivo) | Oral administration selectively blocked firing in hippocampal neurons induced by NMDA. | nih.gov |

| Working and Reference Memory Tasks | Rat | Attenuated accuracy, but effects were potentially confounded by sensorimotor impacts. | nih.gov |

The future of research for this compound and other NMDA receptor antagonists hinges on adopting more sophisticated preclinical models that can bridge the gap between animal data and human clinical outcomes. These next-generation models aim to better replicate the intricacies of the human brain and disease states.

Future directions in preclinical modeling include:

In Vitro Human-Derived Systems: The use of induced pluripotent stem cell (iPSC)-derived neurons from patients with specific neurological disorders offers a "disease-in-a-dish" approach. nih.gov These models can be used to test the efficacy and neurotoxic potential of compounds on human cells with a relevant genetic background. Advanced 3D culture systems, such as brain organoids, can further model complex cellular interactions and developmental aspects of the human brain, providing a more physiologically relevant testing ground. nih.gov

Advanced Animal Models: Moving beyond simple induced-seizure models, the use of transgenic animal models that carry genetic mutations associated with diseases like epilepsy or schizophrenia could provide more nuanced insights into how a compound like this compound might perform in a genetically predisposed system. frontiersin.org

Computational and Systems Biology: Integrating experimental data with computational models of protein-protein interaction networks can help predict potential off-target effects and side effects before they are observed in vivo. nih.gov This approach can help prioritize compounds with a higher likelihood of success and a better safety profile.

Sophisticated Behavioral Paradigms: Developing more complex behavioral assays for rodents and other model organisms is crucial. These tests should be designed to differentiate between cognitive effects, anxiolytic properties, and confounding motor or sensory side effects, which was a limitation in earlier this compound studies. nih.govfrontiersin.org

By embracing these more advanced and human-relevant models, future research can generate more predictive data, potentially de-risking the clinical development path for promising compounds like this compound.

Interactive Table: Potential Refined Preclinical Models for Future Research

| Refined Model Type | Potential Advantage for NMDA Antagonist Research | Primary Challenge | Reference |

|---|---|---|---|

| Patient-derived iPSC Neurons | Assesses drug effects on human cells with disease-relevant genetic backgrounds. | May not fully recapitulate circuit-level or in vivo complexity. | nih.gov |

| Brain Organoids | Provides a 3D model of human brain development and cellular architecture. | Lack of vascularization and non-neural cells; high variability. | nih.gov |

| Genetically Engineered Animal Models | Models specific genetic underpinnings of a target disease (e.g., epilepsy, schizophrenia). | Species differences may still limit direct translation to humans. | frontiersin.org |

| Computational Network Models | Predicts potential side effects and off-target interactions early in development. | Predictions are dependent on the quality and completeness of existing biological data. | nih.gov |

| Organ-on-a-Chip Technology | Mimics dynamic organ-level pathophysiology, including the blood-brain barrier. | Technological complexity, scalability, and cost. | nih.gov |

Q & A

Q. What is the mechanism of action of CGP 37849 as an NMDA receptor antagonist, and how does this inform experimental design?

this compound acts as a competitive antagonist at the NMDA receptor binding site, displacing endogenous ligands like glutamate with a Ki of 35 nM . Its high affinity for the NMDA receptor makes it suitable for studies requiring precise modulation of glutamatergic signaling. For in vitro electrophysiology, use concentrations within 10–100 nM to avoid off-target effects . In behavioral assays (e.g., anticonvulsant or anxiolytic studies), oral administration at 0.625–30 mg/kg in rodents is effective, but dose-response curves should be validated due to variability in receptor density across brain regions .

Q. How should this compound be prepared and stored to maintain stability in experimental settings?

this compound is water-soluble up to 100 mM with gentle warming . For long-term storage, prepare aliquots in tightly sealed vials at -20°C, which remain stable for ≤1 month. Avoid freeze-thaw cycles, as repeated cycles degrade the compound . For in vivo studies, reconstitute fresh daily in saline or PBS to ensure bioactivity, and verify pH (6.5–7.5) to prevent precipitation .

Q. What are standard protocols for assessing this compound's anticonvulsant activity in rodent models?

Use maximal electroshock (MES) or audiogenic seizure models in genetically epilepsy-prone rats. Administer this compound orally at 1.5–21 mg/kg (ED50 = 21 mg/kg in mice for MES) and monitor seizure latency and severity . Pair with EEG recordings to correlate behavioral outcomes with neuronal hyperexcitability . Include positive controls (e.g., MK-801) and vehicle-treated groups to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects on BDNF levels across studies?

this compound exhibits context-dependent modulation of BDNF. For example, it decreases serum BDNF in naïve mice but shows no effect when co-administered with adenosine receptor antagonists like DPCPX . To reconcile discrepancies:

- Use region-specific brain tissue analysis (e.g., hippocampus vs. prefrontal cortex) instead of systemic serum measurements .

- Control for stress-induced BDNF variability by standardizing housing conditions and testing times .

- Apply two-way ANOVA to assess interaction effects between this compound and co-administered compounds (e.g., F1,20=9.68 for DPCPX interaction) .

Q. What methodological considerations are critical for studying this compound's anxiolytic properties in the elevated plus-maze (EPM) test?

** In the EPM, this compound increases open-arm entries (≥0.625 mg/kg) but exhibits reduced efficacy when combined with NMDA glycine-site antagonists like DCG-IV . Key steps:

- Pre-treat animals with a glycine-site agonist (e.g., D-serine) to isolate competitive antagonism at the glutamate-binding site .

- Use a within-subjects design with washout periods ≥72 hours to avoid carryover effects.

- Analyze time-locked video recordings with automated tracking software to quantify ethologically relevant behaviors (e.g., stretched-attend postures) .

Q. How does this compound's pharmacokinetic profile influence experimental outcomes in chronic stress models?

this compound reaches peak brain concentrations 80–90 minutes post-oral administration, with effects persisting ≤120 minutes . For chronic stress studies:

- Administer twice daily (e.g., 12-hour intervals) to maintain receptor blockade .

- Monitor plasma half-life via HPLC in pilot cohorts to adjust dosing schedules for strain-specific metabolism .

- Pair with microdialysis to measure extracellular glutamate dynamics in stress-responsive circuits (e.g., amygdala) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound's dual effects on dopamine and serotonin turnover?

this compound increases dopamine turnover in the striatum and serotonin turnover in the prefrontal cortex, but regional disparities require multivariate analysis :

- Use principal component analysis (PCA) to reduce dimensionality in multi-region HPLC datasets .

- Apply Tukey’s post-hoc tests after one-way ANOVA to compare metabolite ratios (e.g., DOPAC/DA and 5-HIAA/5-HT) across treatment groups .

- Report effect sizes (e.g., Cohen’s d) to distinguish pharmacological efficacy from baseline variability .

Q. How can researchers optimize electrophysiological protocols to study this compound's NMDA receptor selectivity?

In hippocampal slice preparations:

- Apply this compound (10–100 nM) via perfusion while evoking NMDA currents with Mg²⁺-free aCSF .

- Co-apply selective agonists (e.g., NMDA at 50 μM) and antagonists (e.g., APV) to confirm competitive inhibition .

- Use paired-pulse facilitation protocols to exclude presynaptic effects on glutamate release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.